5-Methyl-3-ethyl-2-dimethylaminoethylindole
Description
Properties
IUPAC Name |
2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-5-12-13-10-11(2)6-7-14(13)16-15(12)8-9-17(3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYZHQAAVRBRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)C)CCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147988 | |
| Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107265-50-9 | |
| Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-ethyl-2-dimethylaminoethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Hydrazine Intermediates
A patented method for synthesizing structurally related indole derivatives involves the cyclization of 4-hydrazino-N-methyl benzene methane sulphonamide hydrochloride with 4-dimethylamino butyraldehyde diethyl acetal under acidic conditions. Although this process specifically targets a sulphonamide-containing analog, it provides a foundational framework for adapting the synthesis to 5-methyl-3-ethyl-2-dimethylaminoethylindole.
Key Steps:
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Reaction of Hydrazine Derivative with Aldehyde Acetal:
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A mixture of 4-hydrazino-N-methyl benzene methane sulphonamide hydrochloride, 4-dimethylamino butyraldehyde diethyl acetal, and hydrochloric acid is stirred at 25–30°C for 2 hours.
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Acidic conditions promote the formation of a hydrazone intermediate, which undergoes cyclization to generate the indole core.
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Basification and Extraction:
Adaptation for Target Compound:
To synthesize this compound, the starting hydrazine derivative would require modification to incorporate methyl and ethyl groups at the 5- and 3-positions, respectively. For example, substituting the sulphonamide group with a methyl substituent could involve using 4-hydrazino-3-ethyl-5-methylbenzene as the precursor.
Alkylation and Amine Functionalization
The dimethylaminoethyl side chain at the 2-position is introduced via alkylation of the indole intermediate. This step is critical for achieving the desired pharmacological activity.
Procedure:
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Alkylation of Indole Intermediate:
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Purification:
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes alkylation efficiency |
| Base | K2CO3 | Reduces side reactions |
| Solvent | Dichloromethane | Enhances solubility |
| Reaction Time | 4–6 hours | Completes conversion |
Salt Formation and Purification
To improve stability and bioavailability, the free base form of this compound is often converted into salt forms. The patent literature describes methods for generating benzoate, succinate, and hydrochloride salts.
3.1 Benzoate Salt Formation
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The free base is dissolved in acetone and heated to reflux.
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Benzoic acid is added stoichiometrically, and the mixture is cooled to 0–5°C to precipitate crystals.
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The product is filtered and dried, achieving a purity of 92–95% (HPLC).
3.2 Succinate Salt Formation
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The free base is refluxed in 95% ethanol with succinic acid.
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Cooling to 0–5°C yields crystalline succinate salt with 99.5% purity (HPLC).
Table 2: Comparison of Salt Forms
| Salt Form | Purity (HPLC) | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|---|
| Benzoate | 92–95% | 12.4 | >24 months |
| Succinate | 99.5% | 8.9 | >18 months |
| Hydrochloride | 98–99% | 15.2 | >12 months |
Industrial-Scale Considerations
Scaling up the synthesis requires addressing challenges such as heat management, solvent recovery, and waste reduction.
4.1 Continuous Flow Reactors
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Cyclization and alkylation steps are performed in continuous flow systems to enhance heat transfer and reduce reaction times.
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Dichloromethane and methanol are recycled via distillation to minimize environmental impact.
4.2 Yield Optimization
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-ethyl-2-dimethylaminoethylindole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest interactions with various biological targets, making it a candidate for drug development in areas such as:
- Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication mechanisms.
- Anticancer Properties : Preliminary findings indicate that 5-Methyl-3-ethyl-2-dimethylaminoethylindole may induce apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Effects : The compound exhibits activity against a range of bacterial strains, suggesting its potential use in treating infections.
Industrial Applications
In addition to medicinal applications, this compound is utilized in:
- Dyes and Pigments : Its stable indole core makes it suitable for developing colorants.
- Chemical Synthesis : Used as a building block for synthesizing more complex organic compounds due to its reactivity.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting a dose-dependent response that warrants further investigation into its mechanisms.
- Antiviral Activity : In research conducted by Bioorganic & Medicinal Chemistry Letters, the compound was tested against influenza virus strains. The results demonstrated promising antiviral properties, indicating potential for development as an antiviral agent.
- Antimicrobial Studies : A recent study highlighted in Pharmaceutical Biology examined the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria, showing notable inhibition zones that suggest efficacy as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Methyl-3-ethyl-2-dimethylaminoethylindole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The dimethylaminoethyl group can enhance its binding affinity and selectivity, influencing the overall pharmacological profile .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituent Positions | Key Functional Groups | Molecular Weight | TPSA (Ų) | Notes |
|---|---|---|---|---|---|
| 5-Methyl-3-ethyl-2-dimethylaminoethylindole | 2, 3, 5 | Dimethylaminoethyl, ethyl, methyl | 266.81 | 19 | High solubility (HCl salt form) |
| Tryptamine | 3 | Ethylamine side chain | 160.22 | 41.8 | Natural neurotransmitter precursor |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5, 3 | Methoxy, dimethylamine | 218.29 | 30.7 | Psychedelic properties |
| 3-Ethyl-5-methylindole (hypothetical) | 3, 5 | Ethyl, methyl | 159.23 | 15.8 | Simpler structure, lower TPSA |
Key Differences and Implications
Position 2 substitution is less common in natural indole derivatives (e.g., tryptamine has a side chain at position 3), suggesting unique steric or electronic effects.
Physicochemical Properties: The lower TPSA (19 Ų) compared to tryptamine (41.8 Ų) indicates reduced polarity, which may improve blood-brain barrier permeability .
Pharmacological Potential: Unlike 5-MeO-DMT, which exhibits serotonergic activity due to its methoxy group, the dimethylaminoethyl group in this compound could favor interactions with adrenergic or dopaminergic receptors.
Biological Activity
5-Methyl-3-ethyl-2-dimethylaminoethylindole (MEDAEI) is an indole derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure:
- Formula: C17H23N2
- Molecular Weight: 257.38 g/mol
- Melting Point: 89-91°C
- Solubility: Soluble in organic solvents like methanol, ethanol, chloroform, and DMSO; limited solubility in water (3.4 mg/mL).
Synthesis:
MEDAEI can be synthesized through various methods:
- Reaction of indole-5-carboxaldehyde with N,N-dimethylamine followed by reduction.
- Reaction of 5-methylindole-2-carboxylic acid with 3-ethyl-2-dimethylaminoethylamine.
Characterization techniques include NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Biological Activity
1. Anticancer Activity:
In vitro studies have demonstrated that MEDAEI exhibits significant anticancer properties by inhibiting the growth of various cancer cell lines and inducing apoptosis. For instance:
- Cell Lines Tested: Human breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549).
- Mechanism: MEDAEI may activate apoptotic pathways and inhibit cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt.
2. Antimicrobial Properties:
MEDAEI has shown efficacy against several bacterial strains:
- Tested Strains: Staphylococcus aureus, Escherichia coli.
- Inhibition Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes.
3. Anti-inflammatory Effects:
Research indicates that MEDAEI can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:
- Experimental Models: Lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Mechanism: MEDAEI may inhibit NF-kB signaling pathways involved in inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on MEDAEI's effects on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial activity of MEDAEI against standard antibiotics, it was observed that MEDAEI exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming several conventional antibiotics.
The biological activities of MEDAEI are attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways.
- Antimicrobial Mechanism: Disruption of bacterial membrane integrity and inhibition of essential metabolic enzymes.
- Anti-inflammatory Mechanism: Modulation of cytokine release through inhibition of NF-kB pathway activation.
Toxicity and Safety
Toxicological assessments indicate that MEDAEI has low toxicity levels in both in vitro and in vivo models:
- Findings: No significant adverse effects were observed at therapeutic concentrations.
- Future Directions: Long-term toxicity studies are necessary to fully understand the safety profile for potential clinical applications.
Applications in Research and Industry
MEDAEI holds promise for various applications:
- Medicinal Chemistry: As a lead compound for developing new anticancer and antimicrobial agents.
- Pharmacology: Investigating its mechanisms can provide insights into cancer biology and inflammation.
- Drug Discovery: Potential for analog development to enhance efficacy while reducing toxicity.
Q & A
Q. What are the established synthetic routes for 5-methyl-3-ethyl-2-dimethylaminoethylindole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, cyclization of a phenylhydrazine derivative with a ketone under acidic conditions (e.g., HCl/EtOH) can yield the indole core. The dimethylaminoethyl side chain may be introduced via alkylation using dimethylaminoethyl chloride under inert conditions (N₂ atmosphere). Reaction parameters like temperature (optimized at 60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield, as polar aprotic solvents enhance nucleophilicity . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterization by ¹H/¹³C NMR are critical to verify structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (500 MHz, CDCl₃) identifies substituents via chemical shifts (e.g., indole NH at δ 8.1–8.3 ppm; dimethylaminoethyl protons at δ 2.2–2.5 ppm). ¹³C NMR confirms quaternary carbons in the indole ring .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated for C₁₄H₂₁N₂: 217.1705) to confirm molecular formula .
- HPLC : Reverse-phase C18 columns (gradient: 10–90% MeOH in H₂O) assess purity (>95% required for pharmacological studies). Retention time variability should be minimized by controlling mobile phase pH (e.g., buffered with 0.1% TFA) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential neurotoxic effects of dimethylaminoethyl groups.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal. Collect organic waste in halogen-resistant containers .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store aliquots at 4°C (short-term), –20°C (long-term), and 40°C/75% RH (degradation testing).
- Analytical Monitoring : Use HPLC every 7 days to track degradation products (e.g., oxidation of the indole ring or demethylation of the side chain). UV-Vis spectroscopy (λ = 280 nm) quantifies concentration loss .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation during alkylation.
- Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) for large batches. Validate purity equivalence between small- and large-scale batches via comparative NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) from conflicting studies. For example, IC₅₀ discrepancies in kinase inhibition assays may arise from ATP concentration differences (1 mM vs. 10 µM) .
- Dose-Response Reproducibility : Perform triplicate experiments under standardized conditions (e.g., 37°C, 5% CO₂) with positive/negative controls. Use ANOVA to assess inter-study variability .
Q. What computational strategies can predict the binding affinity of this compound to serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT₂A: PDB 6WGT). Parameterize the ligand’s partial charges via AM1-BCC.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond persistence with PLUMED .
- Validation : Compare predicted ΔG values with experimental SPR data (e.g., Biacore) .
Q. How can researchers optimize the selectivity of this compound for specific enzyme isoforms?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing ethyl with cyclopropyl) and test against isoform panels (e.g., CYP450 isoforms).
- Crystallography : Co-crystallize the compound with target enzymes (e.g., CYP3A4) to identify key binding residues. Use mutagenesis (e.g., Ala-scanning) to validate interactions .
Q. What statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound’s pharmacological assays?
- Methodological Answer :
Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?
- Methodological Answer :
- NMR Titration : Dissolve the compound in DMSO-d₆, CDCl₃, and D₂O. Monitor NH proton shifts to detect tautomerization (e.g., indole vs. indolenine forms).
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-31G* level to compute solvent-dependent energy barriers. Compare with experimental ¹H NMR results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
